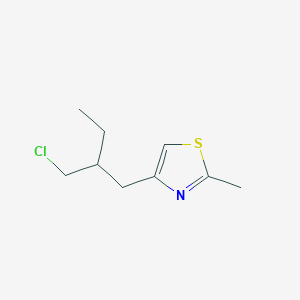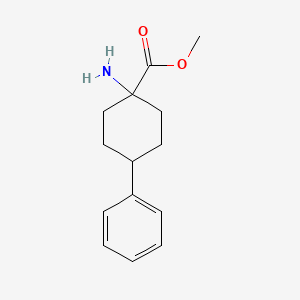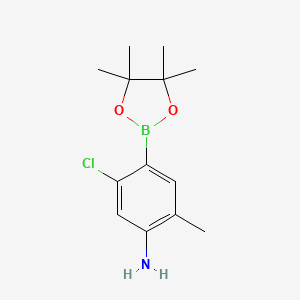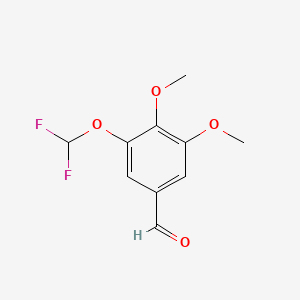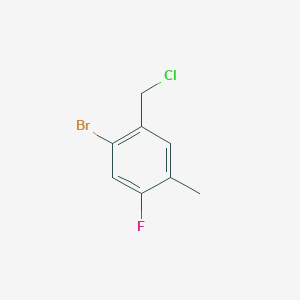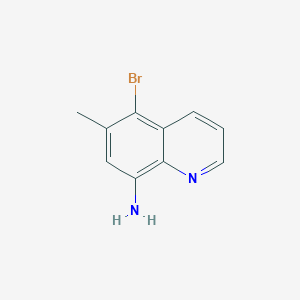
5-Bromo-6-methylquinolin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-methylquinolin-8-amine is a quinoline derivative, which is a class of compounds known for their diverse applications in medicinal and industrial chemistry. Quinoline derivatives are often studied for their potential therapeutic properties and their ability to act as intermediates in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methylquinolin-8-amine typically involves the bromination of 6-methylquinolin-8-amine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinoline ring in the presence of a catalyst such as iron(III) bromide .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced techniques such as microwave-assisted synthesis and solvent-free reactions to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-6-methylquinolin-8-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the compound, enhancing its reactivity.
Reduction: This reaction can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-methylquinolin-8-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, including its ability to inhibit certain enzymes and receptors.
Industry: It is used in the development of fluorescent sensors and other analytical tools
Wirkmechanismus
The mechanism of action of 5-Bromo-6-methylquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-((2-aminoethyl)amino)-5-bromo-6-hydroxy-1-methylquinolin-1-ium-3-sulfonate: This compound is similar in structure but contains additional functional groups that enhance its fluorescence properties.
6-Bromoquinoline: This compound lacks the methyl and amine groups, making it less reactive in certain chemical reactions.
Uniqueness
5-Bromo-6-methylquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups on the quinoline ring enhances its reactivity and potential for further functionalization .
Eigenschaften
Molekularformel |
C10H9BrN2 |
|---|---|
Molekulargewicht |
237.10 g/mol |
IUPAC-Name |
5-bromo-6-methylquinolin-8-amine |
InChI |
InChI=1S/C10H9BrN2/c1-6-5-8(12)10-7(9(6)11)3-2-4-13-10/h2-5H,12H2,1H3 |
InChI-Schlüssel |
UFPSWUWJFDBHEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1Br)C=CC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


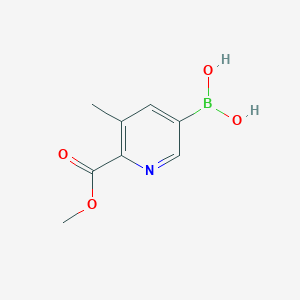
![1-Oxa-5-azaspiro[2.5]octane](/img/structure/B13477383.png)
![3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13477391.png)
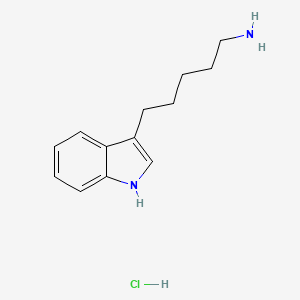
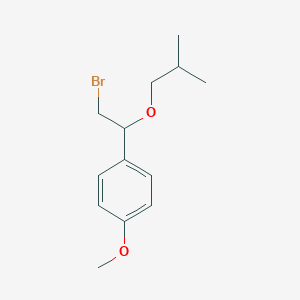
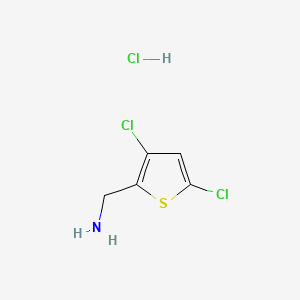
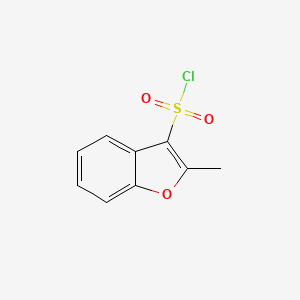
![3-[4-(Methoxycarbonyl)phenyl]prop-2-ynoic acid](/img/structure/B13477423.png)
![6-Benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride](/img/structure/B13477438.png)
